molecular formula C18H16N2O7S B2604040 3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole CAS No. 1105221-68-8

3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole

Cat. No.: B2604040
CAS No.: 1105221-68-8
M. Wt: 404.39
InChI Key: UHYXSPDASBQACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole ring, a dimethoxybenzenesulfonyl group, and an oxadiazole ring, which contribute to its distinct chemical properties.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the benzodioxole ring.

    Introduction of the Dimethoxybenzenesulfonyl Group: This step involves the sulfonylation of a dimethoxybenzene derivative using sulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide derivative with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-2-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole
  • 3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-thiadiazole

Uniqueness

3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its benzodioxole ring provides stability, while the oxadiazole ring offers reactivity, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O7S/c1-23-12-4-6-14(24-2)16(8-12)28(21,22)9-17-19-18(20-27-17)11-3-5-13-15(7-11)26-10-25-13/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYXSPDASBQACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.